5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of triazole and oxadiazole rings
Preparation Methods
The synthesis of 5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the oxadiazole ring. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity. For example, the use of CuSO4 and sodium ascorbate in a DMF-water mixture has been shown to be effective in similar syntheses .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Scientific Research Applications
5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and organisms.
Mechanism of Action
The mechanism of action of 5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar compounds include other triazole and oxadiazole derivatives, such as:
- 5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
- 5-{[(1-Aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole lies in its specific combination of triazole and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919117-59-2 |
---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)triazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N5O/c1-12-7-9-14(10-8-12)22-11-15(19-21-22)17-18-16(20-23-17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
ITJMCJXRPIEOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.